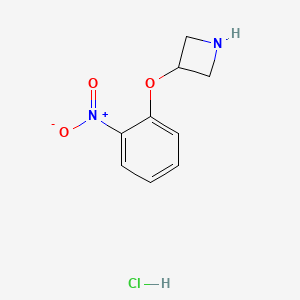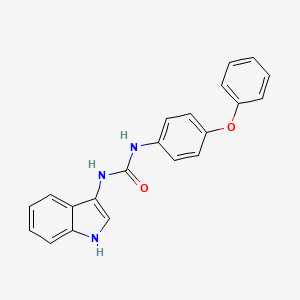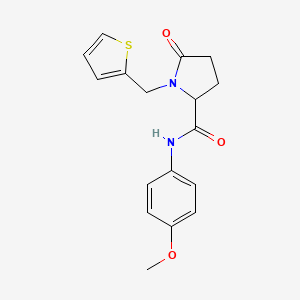
N-(4-methoxyphenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
Studies on structurally similar compounds have been conducted to understand their molecular conformation, which is crucial for their biological activity. For example, the crystal structure and molecular conformation of a related compound were examined, highlighting its potential as an antineoplastic agent. Such research provides insights into the design of molecules with enhanced biological activities (Banerjee et al., 2002).
Polymorphism and Pharmaceutical Implications
The study of polymorphic forms of compounds similar to N-(4-methoxyphenyl)-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide reveals variations in crystal packing, which can influence the drug's solubility, stability, and bioavailability. Such research is vital for developing new pharmaceuticals, as demonstrated by the identification of two polymorphic forms of a diuretic compound with implications for hypertension treatment (Shishkina et al., 2018).
Therapeutic Potential and Drug Discovery
Compounds with structural similarities have been evaluated for their therapeutic potential, such as in cancer treatment and as kinase inhibitors, which are crucial for signaling pathways involved in cell growth and proliferation. The discovery of selective and orally efficacious inhibitors of the Met kinase superfamily is a notable example, advancing the treatment of cancers with Met-dependent pathways (Schroeder et al., 2009).
Novel Synthetic Routes and Chemical Diversity
Research into related compounds often focuses on developing novel synthetic routes, leading to a broader diversity of molecules with potential pharmacological activities. For instance, asymmetric acylation techniques have provided new pathways to synthesize 2-alkyl-3-oxoamides, offering alternatives to traditional asymmetric aldol reactions (Ito et al., 1984).
Anti-inflammatory and Analgesic Properties
Further exploration into structurally related molecules has uncovered compounds with significant anti-inflammatory and analgesic properties, demonstrating the wide-ranging potential of this class of compounds for treating various conditions. The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, with high COX-2 selectivity and protective analgesic activity, exemplifies this potential (Abu‐Hashem et al., 2020).
Cytotoxicity and Anticancer Activity
The synthesis and evaluation of new compounds for cytotoxic activity against cancer cells form a significant part of research into pyrrolidinecarboxamide derivatives. Such studies are essential for identifying new anticancer agents, as demonstrated by research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives with potential against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-13-6-4-12(5-7-13)18-17(21)15-8-9-16(20)19(15)11-14-3-2-10-23-14/h2-7,10,15H,8-9,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBAETLQLYVJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCC(=O)N2CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
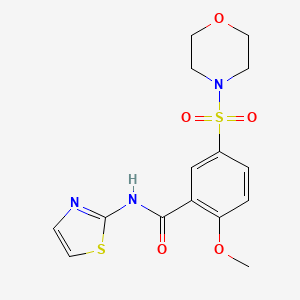
![3,4-dimethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2722472.png)
![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)

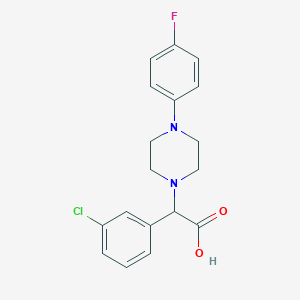

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2722479.png)
![Methyl 4-([(5-fluoro-2-thienyl)methyl]aminomethyl)benzoate](/img/structure/B2722482.png)
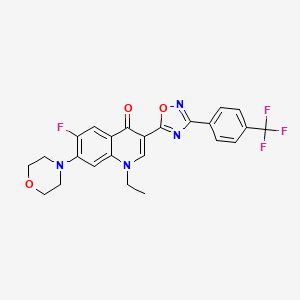
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2722486.png)

